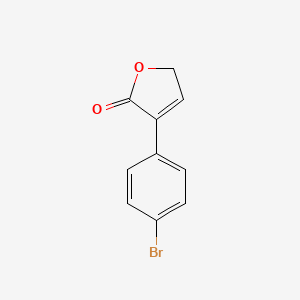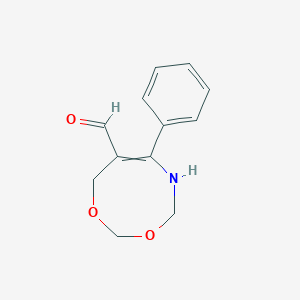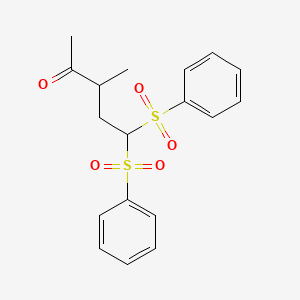
5,5-Di(benzenesulfonyl)-3-methylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Di(benzenesulfonyl)-3-methylpentan-2-one is an organic compound characterized by the presence of two benzenesulfonyl groups attached to a 3-methylpentan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Di(benzenesulfonyl)-3-methylpentan-2-one typically involves the sulfonylation of a suitable precursor. One common method involves the reaction of 3-methylpentan-2-one with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Di(benzenesulfonyl)-3-methylpentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,5-Di(benzenesulfonyl)-3-methylpentan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,5-Di(benzenesulfonyl)-3-methylpentan-2-one involves its interaction with specific molecular targets. The benzenesulfonyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Di(benzenesulfonyl)-3-methylpentan-2-one: Unique due to the presence of two benzenesulfonyl groups.
5,5-Diphenylhydantoin: Known for its anticonvulsant properties.
1-Benzenesulfonyl-5,5-diphenylhydantoin: Exhibits anti-inflammatory activity.
Uniqueness
This compound is unique due to its dual benzenesulfonyl groups, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
92976-63-1 |
|---|---|
Formule moléculaire |
C18H20O5S2 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
5,5-bis(benzenesulfonyl)-3-methylpentan-2-one |
InChI |
InChI=1S/C18H20O5S2/c1-14(15(2)19)13-18(24(20,21)16-9-5-3-6-10-16)25(22,23)17-11-7-4-8-12-17/h3-12,14,18H,13H2,1-2H3 |
Clé InChI |
JTCWDWKNZADZSO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14363409.png)

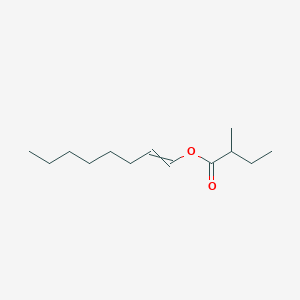
![Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate](/img/structure/B14363421.png)
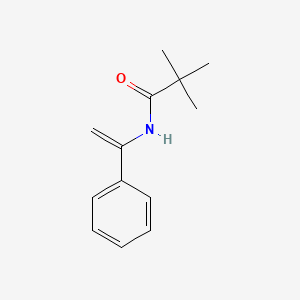
![Methyl 4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoate](/img/structure/B14363430.png)

![2-[Ethyl(formyl)amino]ethyl formate](/img/structure/B14363440.png)
![7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B14363467.png)
![2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate](/img/structure/B14363469.png)
